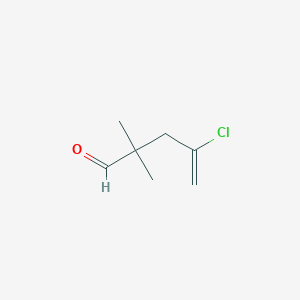
3-bromo-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₁₀BrNS and a molecular weight of 268.17 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and a thiophene ring attached to the nitrogen atom of the aniline group . It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with thiophen-3-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Scientific Research Applications
3-bromo-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-bromoaniline: Similar structure but lacks the thiophene ring.
N-(thiophen-3-ylmethyl)aniline: Similar structure but lacks the bromine atom.
Uniqueness
3-bromo-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
3-bromo-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10BrNS/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
ZLPHHMQCZZIIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol](/img/structure/B13283325.png)
![[(5-Bromothiophen-2-YL)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13283337.png)





![(2-Ethoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13283360.png)

![(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13283378.png)


![2-{[(Benzyloxy)carbonyl]amino}-5-oxohexanoic acid](/img/structure/B13283390.png)
